molecular formula C10H11N5 B13104801 4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine CAS No. 913322-74-4

4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine

Katalognummer: B13104801
CAS-Nummer: 913322-74-4
Molekulargewicht: 201.23 g/mol
InChI-Schlüssel: YDDJUWLWIRIXBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine is a heterocyclic compound that contains both pyrazine and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine typically involves the reaction of 3-ethylpyrazine-2-carboxylic acid with appropriate amines under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Wissenschaftliche Forschungsanwendungen

4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazine and pyrimidine derivatives, such as:

Uniqueness

4-(3-Ethylpyrazin-2-YL)pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

913322-74-4

Molekularformel

C10H11N5

Molekulargewicht

201.23 g/mol

IUPAC-Name

4-(3-ethylpyrazin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H11N5/c1-2-7-9(13-6-5-12-7)8-3-4-14-10(11)15-8/h3-6H,2H2,1H3,(H2,11,14,15)

InChI-Schlüssel

YDDJUWLWIRIXBK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CN=C1C2=NC(=NC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.